PDHK Kinase Isoform Selectivity Profile of 3,5-Dibromopyridine-2,4-diamine Derivatives
A derivative of 3,5-dibromopyridine-2,4-diamine exhibits differential inhibitory potency across the four pyruvate dehydrogenase kinase (PDHK) isoforms, with an IC₅₀ of 24 nM for PDHK1, 132 nM for PDHK2, 90 nM for PDHK3, and 87 nM for PDHK4 in radiometric biochemical kinase assays [1]. This intra-family selectivity profile is a direct consequence of the 2,4-diamino-3,5-dibromo substitution pattern and is not observed for analogs with alternative substitution patterns. The data demonstrate a >5-fold selectivity window for PDHK1 over PDHK2, which is valuable for programs requiring isoform-specific target engagement.
| Evidence Dimension | Inhibitory potency (IC₅₀) across PDHK isoforms |
|---|---|
| Target Compound Data | PDHK1: IC₅₀ = 24 nM; PDHK2: IC₅₀ = 132 nM; PDHK3: IC₅₀ = 90 nM; PDHK4: IC₅₀ = 87 nM |
| Comparator Or Baseline | Comparator within same compound series: PDHK2 (132 nM) serves as baseline for isoform selectivity assessment; PDHK4 (87 nM) and PDHK3 (90 nM) show intermediate potency. |
| Quantified Difference | 5.5-fold selectivity for PDHK1 over PDHK2 (24 nM vs 132 nM). |
| Conditions | Radiometric biochemical kinase assay; PDHK isoforms of unknown origin. |
Why This Matters
This isoform selectivity data informs the selection of this scaffold for PDHK1-targeted programs, where minimizing off-isoform activity (e.g., PDHK2) may reduce potential toxicity or metabolic side effects.
- [1] BindingDB. BDBM50526759 (CHEMBL4452536). Enzyme Inhibition Constant Data: IC₅₀ values for PDHK1, PDHK2, PDHK3, and PDHK4 via radiometric biochemical kinase assay. Accessed April 2026. View Source
